molecular formula C19H18N2O4S B5025775 N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine

N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine

Cat. No. B5025775
M. Wt: 370.4 g/mol
InChI Key: VXLUMPWQDDODBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine, also known as MTTG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTG belongs to the class of thiazolidinone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of inducible nitric oxide synthase in macrophages. This compound has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and interleukin-8, and inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA). In addition, this compound has been found to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine in lab experiments is its low toxicity and high solubility in water. This compound has been found to be well-tolerated in animal studies, and no significant adverse effects have been reported. Another advantage of using this compound is its broad range of biological activities, which makes it a potential candidate for the development of multi-targeted drugs. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other thiazolidinone derivatives. Further studies are needed to optimize the synthesis method and improve the potency of this compound.

Future Directions

There are several future directions for the research on N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine. One of the directions is to investigate the potential therapeutic applications of this compound in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects. Further studies are also needed to elucidate the molecular mechanisms of this compound's biological activities and identify its molecular targets. In addition, the development of this compound derivatives with improved potency and selectivity is another potential direction for future research.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine involves the reaction of 4-methylbenzaldehyde, 3-methylphenylthiourea, and glycine in the presence of glacial acetic acid and hydrochloric acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of this compound obtained from this method is around 70%.

properties

IUPAC Name

2-(4-methyl-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12-6-8-14(9-7-12)20(11-16(22)23)18-17(24)21(19(25)26-18)15-5-3-4-13(2)10-15/h3-10,18H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUMPWQDDODBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)C2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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